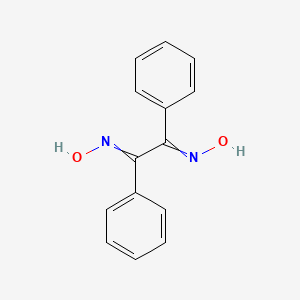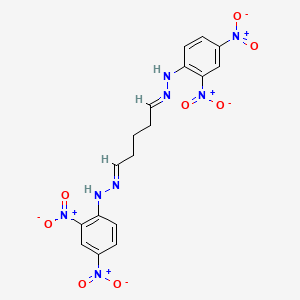
ステアリン酸, 12-ヒドロキシ-, α-ヒドロ-ω-ヒドロキシポリ(オキシ-1,2-エタンジイル)との重合体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymeric materials synthesized from fatty acids and ethylene oxide derivatives, like "Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)," represent a class of substances with significant interest in materials science. These compounds are designed for their unique properties, such as biodegradability, compatibility with food products, and utility in various industrial applications.
Synthesis Analysis
Polymeric materials are synthesized through reactions involving fatty acids and ethylene oxide derivatives, often using catalytic or reactive processes to create long-chain polymers with specific functional properties. The synthesis process is tailored to achieve desired molecular weights, structural configurations, and functional groups that impart the polymers with their characteristic properties (Seno, Fukui, & Sato, 2001).
Molecular Structure Analysis
The molecular structure of these polymers is characterized by the presence of long hydrocarbon chains, with hydroxy and ether groups providing hydrophilicity and enabling further functionalization. The structure influences the material's physical and chemical properties, including melting temperature, solubility, and reactivity with other compounds.
Chemical Reactions and Properties
Chemical reactions involving these polymers typically include esterification, cross-linking, and hydrolysis, leading to materials with diverse applications. The chemical properties, such as reactivity towards acids, bases, and other reactive agents, are crucial for their use in specific applications, including biodegradable materials and food contact substances (Liu et al., 2011).
Physical Properties Analysis
Physical properties such as crystallinity, thermal stability, and mechanical strength are key factors determining the suitability of these polymers for various applications. Studies on similar compounds highlight the importance of molecular weight, polymerization conditions, and the presence of functional groups in defining these properties (Cammas, Nagasaki, & Kataoka, 1995).
科学的研究の応用
食品接触材料での用途
この化合物は、食品接触材料での使用について評価されています {svg_1}. これは、主にポリエチレンとポリプロピレンである疎水性プラスチックにおけるポリマー系帯電防止剤として使用され、最大使用量は20% w/wです {svg_2}.
疎水性プラスチックでの用途
上記のように、この化合物は疎水性プラスチックにおけるポリマー系帯電防止剤として使用されます {svg_3}. これにより、これらの材料の表面に発生する静電気を軽減することができます。これは、さまざまな用途で役立ちます。
デキサメタゾンの溶解での用途
この化合物は、マウスに腹腔内注射するためにデキサメタゾン(DEX)を溶解するために使用されています {svg_4}. これは、特定の薬物の送達における幅広い用途の一部である可能性があります。
ロフルミラスト製剤での用途
ウサギとモルモットを治療するためのロフルミラストの製剤に使用されています {svg_5}. これは、獣医学における潜在的な用途を示唆しています。
過剰咳嗽反応の研究での用途
この化合物は、オゾン誘発性過剰咳嗽反応のメカニズムと薬理学的感受性を研究するために使用されています {svg_6}. これは、呼吸器疾患と治療の研究の一部である可能性があります。
農産物および飲料水での用途
この化合物は、すべての生および加工された農産物および飲料水中にある可能性があります {svg_7}. これは、農業または水処理に関連する用途がある可能性を示唆しています。
作用機序
Target of Action
The primary target of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), also known as Kolliphor HS 15, is to act as a pharmaceutical excipient . It is used in the formulation of various pharmaceutical products, particularly those that require the solubilization of hydrophobic active ingredients .
Mode of Action
This compound functions as a solubilizer and emulsifier . It enhances the solubility of hydrophobic substances, such as fat-soluble vitamins and active pharmaceutical ingredients . This is achieved by forming micelles around the hydrophobic substance, thereby increasing its solubility in aqueous solutions .
Biochemical Pathways
It is known that the compound’s solubilizing properties can enhance the bioavailability of hydrophobic drugs, thereby potentially affecting their pharmacokinetics and pharmacodynamics .
Pharmacokinetics
The pharmacokinetic properties of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) are largely dependent on the drug it is formulated with. As an excipient, it can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hydrophobic drugs . For instance, it has been shown to increase the water solubility of Nimodipine, a drug used to treat high blood pressure and cerebral vasospasm .
Result of Action
The primary result of the action of this compound is the increased solubility and bioavailability of hydrophobic drugs . This can lead to improved therapeutic efficacy and potentially reduced side effects, as lower doses of the drug may be required for therapeutic effect .
Action Environment
The action of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubilization capacity of the compound . Furthermore, the presence of other substances in the formulation can also impact its effectiveness as a solubilizer .
Safety and Hazards
生化学分析
Biochemical Properties
Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a solubilizer and emulsifier, facilitating the dispersion of hydrophobic compounds in aqueous solutions. This compound interacts with enzymes such as lipases and esterases, which can hydrolyze the ester bonds within the polymer, leading to its degradation. Additionally, it can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .
Cellular Effects
The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in cell culture media can enhance the uptake of hydrophobic drugs by cells, thereby increasing their therapeutic efficacy. Moreover, it can affect the expression of genes involved in lipid metabolism and transport, leading to alterations in cellular lipid profiles .
Molecular Mechanism
At the molecular level, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) exerts its effects through various mechanisms. It can bind to hydrophobic regions of proteins and enzymes, altering their conformation and activity. This binding can either inhibit or activate enzymatic functions, depending on the specific enzyme and the context of the interaction. Additionally, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that its presence can lead to sustained changes in cellular function, such as prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) vary with different dosages in animal models. At low doses, it can enhance the bioavailability of co-administered drugs without causing significant toxicity. At high doses, it may induce adverse effects such as gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is involved in several metabolic pathways. It is primarily metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing the constituent fatty acids and polyethylene glycol. These metabolites can then enter various metabolic pathways, such as beta-oxidation for fatty acids and glycolysis for polyethylene glycol .
Transport and Distribution
Within cells and tissues, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is transported and distributed through interactions with transport proteins and lipid membranes. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of other solubilizing agents. Once inside the cell, it can localize to various organelles, including the endoplasmic reticulum and mitochondria .
Subcellular Localization
The subcellular localization of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is influenced by its chemical properties and interactions with cellular components. It can be targeted to specific compartments through post-translational modifications or by forming complexes with other biomolecules. For example, it may localize to lipid droplets in adipocytes or to the plasma membrane in epithelial cells, where it can modulate membrane dynamics and signaling .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) involves the polymerization of alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) with 12-hydroxyoctadecanoic acid.", "Starting Materials": [ "Alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)", "12-hydroxyoctadecanoic acid" ], "Reaction": [ "The alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is first activated with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "12-hydroxyoctadecanoic acid is then added to the activated alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) and the reaction mixture is stirred at room temperature for several hours.", "The resulting polymer is then purified by precipitation in a non-solvent such as diethyl ether or by dialysis against water.", "The final product is Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)." ] } | |
CAS番号 |
70142-34-6 |
分子式 |
C46H92O19 |
分子量 |
949.2 g/mol |
IUPAC名 |
11-hydroxy-16-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexadecanoic acid |
InChI |
InChI=1S/C46H92O19/c47-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-40-64-42-44-65-43-41-63-39-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-10-6-8-12-45(48)11-7-4-2-1-3-5-9-13-46(49)50/h45,47-48H,1-44H2,(H,49,50) |
SMILES |
C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |
正規SMILES |
C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |
同義語 |
Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl); POLYETHYLENEGLYCOL-30DIPOLYHYDROXYSTEARATE; 12-HYDROXYSTEARICACID-POLYETHYLENEGLYCOLCOPOLYMER; SOLUTOL(R); 12-Hydroxystearinsure, ethoxyliert 16,6 EO (mit |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






